molecular formula C16H12O6 B074368 Isokaempferide CAS No. 1592-70-7

Isokaempferide

Cat. No.: B074368
CAS No.: 1592-70-7
M. Wt: 300.26 g/mol
InChI Key: VJJZJBUCDWKPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Isokaempferide, a flavonoid compound, has been found to primarily target enzymes such as urease , elastase , and collagenase . These enzymes play crucial roles in various biological processes. Urease catalyzes the hydrolysis of urea into carbon dioxide and ammonia, elastase is involved in the breakdown of elastin, and collagenase contributes to the degradation of collagen in the remodeling of connective tissues .

In addition to these enzymes, this compound also interacts with several surface receptor proteins expressed in various cancer cell lines, including EGFR , estrogen receptor , CD47 , progesterone receptor , folate receptor , CD44 , HER2 , CD155 , CXCR4 , CD97 , and endothelin receptor .

Mode of Action

This compound inhibits the activity of urease, elastase, and collagenase enzymes . It binds to these enzymes, thereby reducing their activity and influencing the biological processes they are involved in .

In the context of cancer, this compound shows strong binding affinity to the aforementioned surface receptor proteins . This interaction can influence the signaling pathways associated with these receptors, potentially affecting the growth and proliferation of cancer cells .

Biochemical Pathways

Given its targets, it can be inferred that this compound likely impacts the pathways involving urease, elastase, and collagenase . In the context of cancer, it may influence pathways associated with the surface receptor proteins it interacts with .

Result of Action

This compound’s inhibition of urease, elastase, and collagenase can lead to changes in the biological processes these enzymes are involved in . For instance, it may affect the breakdown of elastin and collagen, impacting tissue remodeling .

In terms of its anti-cancer properties, this compound’s interaction with various surface receptor proteins can potentially influence the growth and proliferation of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isokaempferide can be synthesized through several methods. One common approach involves the methylation of kaempferol. The reaction typically uses methyl iodide (CH3I) as the methylating agent and a base such as potassium carbonate (K2CO3) in a solvent like acetone . The reaction conditions usually involve refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound often involves extraction from plant sources. The extraction process includes solvent extraction followed by chromatographic techniques to purify the compound . This method ensures a high yield of this compound with significant purity.

Chemical Reactions Analysis

Types of Reactions

Isokaempferide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as methoxy derivatives and quinones .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-16-14(20)13-11(19)6-10(18)7-12(13)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJZJBUCDWKPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166609
Record name 3-Methylkaempferol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592-70-7
Record name Isokaempferide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1592-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylkaempferol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylkaempferol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1592-70-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isokaempferide
Reactant of Route 2
Reactant of Route 2
Isokaempferide
Reactant of Route 3
Reactant of Route 3
Isokaempferide
Reactant of Route 4
Isokaempferide
Reactant of Route 5
Isokaempferide
Reactant of Route 6
Isokaempferide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.